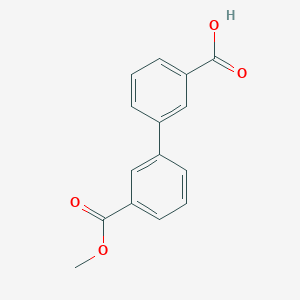

3-(3-Methoxycarbonylphenyl)benzoic acid

Beschreibung

Contextualization within Aromatic Carboxylic Acid Derivatives and Esters

Aromatic carboxylic acids and their ester derivatives are fundamental classes of organic compounds. The carboxylic acid group is known for its acidity and its ability to participate in a wide array of reactions, including esterification, amidation, and reduction. Esters, on the other hand, are generally less reactive but can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification. The presence of both functionalities in 3-(3-Methoxycarbonylphenyl)benzoic acid allows for orthogonal chemical strategies, where one group can be reacted selectively while the other remains protected, a crucial aspect in multi-step synthetic sequences.

Significance in Advanced Organic Synthesis and Precursor Chemistry

The utility of 3-(3-Methoxycarbonylphenyl)benzoic acid as a precursor lies in its capacity to be elaborated into more complex structures. The carboxylic acid and ester groups can be independently or sequentially transformed, allowing for the controlled assembly of intricate molecular frameworks. For instance, the carboxylic acid can be converted to an acid chloride, amide, or other derivatives, while the ester can be hydrolyzed to a second carboxylic acid, saponified, or reduced to an alcohol.

A common synthetic strategy for preparing biphenyl (B1667301) carboxylic acids involves the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction allows for the formation of the carbon-carbon bond between the two phenyl rings by coupling a boronic acid derivative with a halide. In the context of 3-(3-Methoxycarbonylphenyl)benzoic acid, this could involve the coupling of 3-bromobenzoic acid with methyl 3-boronobenzoate or a similar combination.

Overview of Research Trajectories for Related Benzoic Acid Scaffolds

The broader class of benzoic acid scaffolds has been the subject of extensive research, particularly in medicinal chemistry and materials science. Biphenyl derivatives, in particular, are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ajgreenchem.com The rigid biphenyl unit can serve as a scaffold to orient functional groups in a specific spatial arrangement, which is often crucial for biological activity. ajgreenchem.com

In materials science, biphenyl carboxylic acids are utilized as building blocks for liquid crystals, polymers, and metal-organic frameworks (MOFs). The defined geometry and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, make them ideal candidates for creating ordered supramolecular structures. Research in this area focuses on tuning the physical properties of these materials by modifying the substitution pattern and functional groups on the biphenyl core.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of 3-(3-Methoxycarbonylphenyl)benzoic acid is essential for its application in synthesis and materials design.

Table 1: Physical and Chemical Properties of 3-(3-Methoxycarbonylphenyl)benzoic acid

| Property | Value |

| IUPAC Name | 3'-(Methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid |

| Synonyms | 3-(3-Carboxyphenyl)benzoic acid methyl ester |

| CAS Number | 893736-81-7 |

| Molecular Formula | C15H12O4 |

| Molecular Weight | 256.25 g/mol |

| Appearance | Solid (form may vary) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Expected to be soluble in polar organic solvents like DMF and DMSO. |

Table 2: Spectroscopic Data of 3-(3-Methoxycarbonylphenyl)benzoic acid

| Spectroscopy | Key Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm; a singlet for the methyl ester protons around 3.9 ppm; a broad singlet for the carboxylic acid proton above 10 ppm. |

| ¹³C NMR | Carbonyl carbons of the carboxylic acid and ester groups in the range of 165-175 ppm; aromatic carbons between 125-145 ppm; methyl carbon of the ester around 52 ppm. |

| Infrared (IR) | A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹; a strong C=O stretching band for the carboxylic acid around 1700 cm⁻¹ and for the ester around 1720 cm⁻¹. spectroscopyonline.com |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 256.25. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-methoxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-15(18)13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(16)17/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWQBLCGSMIQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602497 | |

| Record name | 3'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893736-81-7 | |

| Record name | 3'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 893736-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3 3 Methoxycarbonylphenyl Benzoic Acid

Strategic Design of Reaction Pathways

The key to synthesizing this specific isomer is the use of meta-substituted starting materials. The regiochemistry of the final product is directly determined by the 3-position substitution of the precursors used in the core biaryl-forming reaction. By selecting precursors such as a 3-halobenzoic acid derivative and a 3-substituted phenylboronic acid, the desired 3,3'-substitution pattern on the biphenyl (B1667301) structure is ensured. The challenge lies not in a novel functionalization of an existing biphenyl, but in the controlled coupling of pre-functionalized monomers.

Palladium-catalyzed cross-coupling reactions are central to the formation of the biphenyl backbone. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for this transformation, involving the reaction of an aryl halide with an arylboronic acid.

A plausible and efficient route involves the coupling of Methyl 3-bromobenzoate with 3-Carboxyphenylboronic acid . guidechem.comchemicalbook.comchemicalbook.com This reaction directly joins the two specifically functionalized rings to form the target molecule's core structure. The Suzuki-Miyaura reaction is known for its high tolerance of various functional groups, making it suitable for precursors containing ester and carboxylic acid moieties. chemicalbook.com

Alternative cross-coupling strategies like the Negishi reaction, which couples an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst, could also be employed. chemicalbook.com For instance, an appropriately synthesized organozinc derivative of benzoic acid could be reacted with methyl 3-bromobenzoate. chemicalbook.com

The synthesis of 3-(3-Methoxycarbonylphenyl)benzoic acid inherently involves ester functionalities. This can be approached in two ways: introducing the ester group into a precursor before the coupling reaction or performing a selective esterification after the biphenyl core is formed.

The most direct approach involves the esterification of a precursor. For example, 3-Bromobenzoic acid can be converted to its methyl ester, Methyl 3-bromobenzoate , via a classic Fischer esterification using methanol (B129727) and a catalytic amount of strong acid like sulfuric acid, which is then used in the cross-coupling step. chemicalbook.com

Alternatively, one could envision a synthesis starting from 3,3'-biphenyldicarboxylic acid. This would require a selective mono-esterification, which can be challenging. A more common, albeit longer, route would be to perform a full diesterification to yield Dimethyl 3,3'-biphenyldicarboxylate followed by a selective mono-hydrolysis of one of the ester groups. The hydrolysis can be achieved under controlled basic conditions, for example, using lithium hydroxide (B78521) in a mixed solvent system like THF/water. researchgate.net A variety of reagents are available for esterification, including phosphorus oxychloride (POCl3) and dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), offering mild reaction conditions. derpharmachemica.comorgsyn.orgrasayanjournal.co.in

Synthesis of Key Precursors and Intermediates

A crucial intermediate is Methyl 3-bromobenzoate . This compound serves as the aryl halide component in the proposed Suzuki-Miyaura cross-coupling reaction. Its preparation is straightforward and can be accomplished with high yield.

The synthesis involves the esterification of 3-Bromobenzoic acid. Typically, the acid is refluxed in methanol with a catalytic amount of concentrated sulfuric acid. chemicalbook.com The reaction proceeds to give the desired ester, which can be purified by extraction and chromatography. chemicalbook.com

Table 1: Synthesis of Methyl 3-bromobenzoate

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield | Reference |

| 3-Bromobenzoic acid | Methanol | Sulfuric acid | Reflux | Methyl 3-bromobenzoate | 85% | chemicalbook.com |

The other essential precursor for the Suzuki coupling is 3-Carboxyphenylboronic acid . This molecule provides the second phenyl ring and the free carboxylic acid group. Its synthesis demonstrates the derivatization of a benzoic acid-type structure into a versatile reagent for cross-coupling.

A documented method for its preparation involves the hydrolysis of 3-Cyanophenylboronic acid . The cyano group is converted to a carboxylic acid by heating with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. chemicalbook.comchemicalbook.com Subsequent acidification of the reaction mixture precipitates the desired product, 3-Carboxyphenylboronic acid, which can be isolated by filtration. chemicalbook.comchemicalbook.com

Table 2: Synthesis of 3-Carboxyphenylboronic acid

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 3-Cyanophenylboronic acid | 1. Potassium hydroxide, Ethylene glycol2. Hydrochloric acid | 1. 175 °C2. Adjust pH to 2-3 | 3-Carboxyphenylboronic acid | 89% | chemicalbook.com |

Table of Compounds

Reaction Condition Optimization and Yield Enhancement

The efficiency and yield of the Suzuki-Miyaura coupling reaction are highly dependent on a range of parameters, including the choice of catalyst, ligand, base, solvent, and reaction temperature. Optimization of these conditions is critical for maximizing the yield and purity of the final product, 3-(3-Methoxycarbonylphenyl)benzoic acid.

Research into the synthesis of analogous biphenyl carboxylic acids provides a clear framework for optimizing the reaction conditions. Key factors that are typically investigated include:

Catalyst and Catalyst Loading: Palladium complexes are the catalysts of choice. The specific ligand coordinated to the palladium center significantly influences catalytic activity. Studies have shown that even very low catalyst loadings (e.g., 0.05 to 0.1 mol%) can be highly effective, which is crucial for reducing costs and residual metal contamination in the product. researchgate.netrsc.org

Base: The choice and amount of base are critical. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. researchgate.netbeilstein-journals.org The base activates the boronic acid and facilitates the transmetalation step in the catalytic cycle. Studies have demonstrated that K₂CO₃ often provides an optimal balance of reactivity and cost-effectiveness, with 2 equivalents being a common starting point for optimization. researchgate.netresearchgate.net

Solvent System: The solvent plays a crucial role in solubilizing reactants and influencing catalyst stability and activity. While traditional organic solvents like dioxane or toluene (B28343) have been used, a shift towards more benign solvent systems, particularly water or mixtures of alcohol and water, has been a focus of optimization. researchgate.netresearchgate.net An ethanol/water mixture, for instance, has been found to be highly suitable for similar reactions. researchgate.net

Reaction Time and Temperature: Suzuki couplings for these types of compounds can often be performed at room temperature, which is advantageous for energy efficiency and for substrates with thermally sensitive functional groups. researchgate.net Optimization studies typically track the reaction progress over time, finding that yields can increase significantly within the first few hours, after which they plateau. researchgate.netrsc.org

A detailed study by Liu et al. on the synthesis of biphenyl-4-carboxylic acid from 4-bromobenzoic acid and phenylboronic acid illustrates a typical optimization process. The findings highlight how systematic variation of reaction parameters can dramatically enhance product yield.

| Entry | Catalyst (mol%) | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 0.01 | K₂CO₃ | 4 | 75 |

| 2 | 0.03 | K₂CO₃ | 4 | 88 |

| 3 | 0.05 | K₂CO₃ | 4 | 97 |

| 4 | 0.10 | K₂CO₃ | 4 | 97 |

| 5 | 0.05 | K₂CO₃ | 2 | 86 |

| 6 | 0.05 | K₂CO₃ | 6 | 97 |

| 7 | 0.05 | Cs₂CO₃ | 4 | 98 |

| 8 | 0.05 | Na₂CO₃ | 4 | 85 |

As shown in the table, increasing the catalyst loading from 0.01 mol% to 0.05 mol% significantly improved the yield, with no further benefit at higher loadings. researchgate.net While Cs₂CO₃ gave a slightly higher yield, K₂CO₃ is often preferred due to its lower cost. researchgate.net A reaction time of 4 hours was found to be sufficient to achieve maximum yield. researchgate.net These principles are directly applicable to enhancing the yield in the synthesis of 3-(3-Methoxycarbonylphenyl)benzoic acid.

Adherence to Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for fine chemicals like 3-(3-Methoxycarbonylphenyl)benzoic acid is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. The Suzuki-Miyaura coupling is well-suited for the incorporation of green chemistry principles.

Use of Aqueous Media: A significant advancement in greening the Suzuki reaction is the use of water as the reaction solvent. researchgate.net Water is non-toxic, non-flammable, and inexpensive. The development of water-soluble ligands and catalysts, such as a fullerene-supported palladium nanocatalyst, enables highly efficient coupling reactions to be performed in pure water at room temperature. researchgate.netdntb.gov.ua This eliminates the need for volatile and often hazardous organic solvents.

Catalyst Efficiency and Recyclability: Green chemistry emphasizes maximizing efficiency and minimizing waste. The use of highly active catalysts at very low concentrations (e.g., <0.1 mol%) reduces the amount of heavy metal required. rsc.org Furthermore, designing catalysts that can be easily recovered and reused for multiple reaction cycles is a key green strategy. mdpi.com Catalysts immobilized on supports like magnetic nanoparticles or water-soluble fullerenes have been developed to allow for simple separation from the reaction mixture and subsequent reuse, often for five or more cycles without significant loss of activity. researchgate.netnih.gov

Energy Efficiency: Conducting reactions under mild conditions, such as at ambient temperature and pressure, significantly reduces energy consumption compared to reactions requiring high temperatures. researchgate.netmdpi.com The high efficiency of modern palladium catalysts often allows for these milder conditions, contributing to a more sustainable process.

Atom Economy and Waste Reduction: The Suzuki coupling is an addition reaction that generally has a high atom economy, meaning a large proportion of the atoms from the reactants are incorporated into the final product. The primary by-products are inorganic salts from the base, which are generally easier to separate and dispose of than organic by-products. mdpi.com Efficient green protocols report high yields (often >90%), which minimizes chemical waste. dntb.gov.uanih.gov

Renewable Feedstocks: Looking to the future, another green chemistry principle involves the use of renewable starting materials. Research has demonstrated the synthesis of related biphenyl dicarboxylic acids from bioderived feedstocks, representing a potential long-term strategy to reduce reliance on fossil fuels for the production of aromatic chemical building blocks. acs.orgacs.org

By integrating these principles, the synthesis of 3-(3-Methoxycarbonylphenyl)benzoic acid can be designed to be not only efficient but also environmentally sustainable.

Iii. Structural Elucidation and Spectroscopic Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Detailed NMR analysis is crucial for mapping the chemical environment of each atom within a molecule.

A ¹H NMR spectrum would provide information on the chemical shifts, integration, and coupling constants of the hydrogen atoms in 3-(3-Methoxycarbonylphenyl)benzoic acid. This would allow for the precise assignment of each proton to its position on the biphenyl (B1667301) core and the methoxy (B1213986) group.

A data table of predicted ¹H NMR shifts would be presented here if experimental data were available.

The ¹³C NMR spectrum is essential for identifying all unique carbon environments within the molecule, including the two carbonyl carbons of the acid and ester groups, the methoxy carbon, and the twelve carbons of the biphenyl framework.

A data table of predicted ¹³C NMR shifts would be presented here if experimental data were available.

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within each aromatic ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for confirming the connection between the two phenyl rings and the positions of the carboxylic acid and methoxycarbonyl groups.

Illustrative tables detailing key 2D NMR correlations would be included here based on experimental findings.

Mass Spectrometric Investigations for Molecular Identity and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation behavior of a compound, which is vital for confirming its elemental composition and aspects of its structure.

HRMS would be used to determine the exact mass of the molecular ion of 3-(3-Methoxycarbonylphenyl)benzoic acid with high precision. This experimental value would then be compared to the calculated exact mass based on its molecular formula (C₁₅H₁₂O₄) to confirm its elemental composition.

A data table comparing the calculated and experimentally determined exact mass would be presented here.

Tandem MS (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of the target compound) to generate a fragmentation spectrum. The analysis of these fragment ions provides valuable information about the compound's structure, such as the loss of the methoxy group, the carboxylic acid group, or cleavages within the biphenyl system.

A data table listing the major fragment ions and their proposed structures would be included in this section based on experimental MS/MS data.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is an essential technique for confirming the molecular structure of 3-(3-Methoxycarbonylphenyl)benzoic acid by identifying its constituent functional groups. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the molecule's chemical bonds. The spectrum is largely dictated by the presence of the carboxylic acid and methyl ester functionalities attached to the biphenyl framework.

The most prominent and diagnostic feature in the IR spectrum of a carboxylic acid is the extremely broad absorption band corresponding to the O-H bond stretching vibration. Due to strong intermolecular hydrogen bonding between two carboxylic acid groups forming a dimer, this peak is typically observed over a wide range, generally between 3300 and 2500 cm⁻¹. echemi.comspectroscopyonline.com

Another key region is that of the carbonyl (C=O) stretching vibrations. Since 3-(3-Methoxycarbonylphenyl)benzoic acid contains two different carbonyl groups, two distinct absorption peaks are expected. The aromatic ester C=O stretch typically appears at a higher wavenumber, around 1725-1715 cm⁻¹, while the C=O stretch of the aromatic carboxylic acid, which is involved in hydrogen bonding, is found at a slightly lower frequency, generally in the 1710–1680 cm⁻¹ range. spectroscopyonline.comresearchgate.net The conjugation of the carbonyl groups with the benzene (B151609) rings also influences these positions. spectroscopyonline.com

The spectrum also displays strong, sharp peaks corresponding to the C-O stretching vibrations of both the ester and carboxylic acid groups, which are typically found in the 1320–1100 cm⁻¹ region. spectroscopyonline.com Additional characteristic absorptions include those for the aromatic C-H stretching vibrations, which appear as weaker bands just above 3000 cm⁻¹, and the aromatic C=C ring stretching vibrations, which give rise to several sharp peaks in the 1600–1450 cm⁻¹ region. researchgate.netucla.edu

Table 1: Characteristic Infrared Absorption Bands for 3-(3-Methoxycarbonylphenyl)benzoic acid

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very Broad, Strong |

| Ester | C=O stretch | 1725 - 1715 | Strong, Sharp |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong, Sharp |

| Aromatic Rings | C-H stretch | 3100 - 3000 | Weak to Medium, Sharp |

| Aromatic Rings | C=C stretch | 1600 - 1450 | Medium, Sharp |

| Carboxylic Acid / Ester | C-O stretch | 1320 - 1100 | Strong, Sharp |

X-ray Crystallography for Definitive Solid-State Structural Determination

The most significant feature anticipated in the solid-state structure is the formation of a centrosymmetric dimer. This occurs when two molecules of 3-(3-Methoxycarbonylphenyl)benzoic acid associate through a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov This common interaction for carboxylic acids creates a stable, eight-membered ring motif, often designated as an R₂²(8) graph set symbol in crystallographic literature. nih.gov

Furthermore, the analysis would determine the crystal system, space group, and unit cell dimensions, which describe how the hydrogen-bonded dimers pack together to form the extended crystal lattice. Based on studies of similar molecules, such as 3-methoxybenzoic acid and other biphenyl carboxylic acids, a monoclinic crystal system with the space group P2₁/c is a common packing arrangement. researchgate.netcrystallography.net The table below presents illustrative data from a related biphenyl carboxylic acid derivative to demonstrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Biphenyl Carboxylic Acid Derivative This data is for an analogous compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, and serves as an example. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.879(3) |

| b (Å) | 5.1090(10) |

| c (Å) | 24.234(5) |

| β (°) | 100.25(3) |

| Volume (ų) | 1568.1(6) |

| Z (Molecules/Unit Cell) | 4 |

| Key Interaction | O-H···O Hydrogen Bond Dimers |

| Dihedral Angle (biphenyl rings) | 26.09(4)° |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-(3-Methoxycarbonylphenyl)benzoic acid |

| 3-methoxybenzoic acid |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid |

| 2-(2-phenylethyl)benzoic acid |

Iv. Chemical Reactivity and Mechanistic Studies of 3 3 Methoxycarbonylphenyl Benzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for reactions such as esterification, amidation, and decarboxylation. Its reactivity is influenced by the electron-withdrawing nature of the adjacent phenyl ring and the distal methoxycarbonylphenyl substituent.

Esterification: The carboxylic acid can be readily converted to its corresponding ester through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. researchgate.netyoutube.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. youtube.com The equilibrium-driven nature of this reaction often requires the removal of water to achieve high yields. youtube.com Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive acyl chloride or by using coupling agents. Zirconium-based solid acid catalysts have also been shown to be effective for the esterification of various benzoic acids with methanol (B129727). mdpi.com

Amidation Pathways: The formation of amides from the carboxylic acid functionality typically requires activation, as amines are less reactive nucleophiles than alcohols. A common laboratory method involves the reaction of the carboxylic acid with a primary or secondary amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). google.com These reagents facilitate the formation of an activated intermediate that is readily attacked by the amine. google.com The reaction of a carboxylic acid, like benzoic acid, with a primary amine, such as methylamine, results in the formation of an N-substituted amide and water, a process known as amidization or condensation. youtube.com Recent advances have also explored direct C-H amination of benzoic acids using iridium catalysts, although this typically functionalizes the ortho position of the ring rather than the carboxyl group itself. nih.gov

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Esterification | Alcohol (e.g., Ethanol) | H₂SO₄ (catalyst), Heat | Ester |

| Amidation | Amine (e.g., Methylamine) | Coupling Agent (e.g., DCC, EDC) | Amide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally difficult for aromatic carboxylic acids unless specific structural features are present. nih.gov For benzoic acid itself, decarboxylation requires high temperatures (around 400 °C) and is slow. nist.gov The reaction rate is significantly influenced by substituents on the aromatic ring. Electron-donating groups, particularly at the ortho or para positions (like a hydroxyl group), can facilitate decarboxylation by stabilizing the transition state. nist.gov

For 3-(3-Methoxycarbonylphenyl)benzoic acid, both the carboxyl group and the methoxycarbonylphenyl group are electron-withdrawing and meta-directing, which does not activate the ring toward typical electrophilic decarboxylation mechanisms. uoanbar.edu.iq Therefore, its decarboxylation would likely require harsh conditions, similar to unsubstituted benzoic acid. A proposed radical decarboxylation pathway using copper carboxylates under photoinduced ligand-to-metal charge transfer (LMCT) has been developed for benzoic acids, operating at much milder temperatures (e.g., 35 °C), but this leads to subsequent functionalization (e.g., hydroxylation) rather than simple protonation. nih.gov

Reactivity of the Ester Moiety

The methyl ester group (-COOCH₃) is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification, as well as reduction.

Hydrolysis: The methyl ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is generally more efficient and irreversible because the resulting carboxylate anion is resonance-stabilized and resistant to further nucleophilic attack. psu.edu The reaction mechanism involves the addition of a hydroxide (B78521) ion to the ester carbonyl group. oieau.fr Studies on substituted methyl benzoates show that the rate of hydrolysis is sensitive to the electronic effects of ring substituents, a relationship described by the Hammett equation. oieau.fr Electron-withdrawing groups increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. In 3-(3-Methoxycarbonylphenyl)benzoic acid, the carboxylic acid group (or its carboxylate form under basic conditions) on the other ring will have an electronic influence on the hydrolysis rate of the ester. High-temperature water (200–300 °C) has also been used as a "green" solvent and medium for the hydrolysis of methyl benzoates. psu.edursc.org

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting crude methyl benzoate (B1203000) with benzyl (B1604629) alcohol or butanol using a titanate catalyst can achieve high conversion rates to benzyl benzoate and butyl benzoate, respectively. researchgate.net Magnetically recoverable nanoparticles, such as maghemite-ZnO, have also been developed as catalysts for the transesterification of methyl benzoate. researchgate.net

| Reaction | Conditions | Key Findings |

| Base-Catalyzed Hydrolysis | Aqueous NaOH, Heat | Irreversible due to carboxylate formation; rate is dependent on pH and substituents. psu.eduoieau.fr |

| High-Temperature Water Hydrolysis | H₂O, 250–300 °C | Effective for sterically hindered esters; can be promoted by adding a base. psu.edursc.org |

| Transesterification | Alcohol, Titanate or Maghemite-ZnO catalyst, Heat | High conversion to a new ester can be achieved without significant byproducts. researchgate.netresearchgate.net |

The methyl ester group can be selectively reduced to the corresponding primary alcohol, 3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. However, LiAlH₄ would also reduce the carboxylic acid group. To achieve selective reduction of the ester in the presence of the carboxylic acid, the acid group must first be protected, or milder, more selective reducing agents could be employed. More recently, manganese(I)-mediated hydrosilylation reactions using phenylsilane (B129415) or polymethylhydrosiloxane (B1170920) (PMHS) have proven effective for the selective reduction of a variety of esters, including methyl benzoate, to their corresponding alcohols in good to excellent yields. researchgate.net

Reactivity of the Aromatic Rings

Both phenyl rings in 3-(3-Methoxycarbonylphenyl)benzoic acid are subject to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regiochemical outcome of these substitutions is dictated by the directing effects of the existing substituents.

The carboxylic acid (-COOH) and the methoxycarbonyl (-COOCH₃) groups are both electron-withdrawing due to the electronegativity of the oxygen atoms and resonance effects. As such, they are deactivating groups, making the aromatic rings less reactive towards electrophilic attack than benzene (B151609) itself. uoanbar.edu.iqlibretexts.org Both groups are also meta-directors. uoanbar.edu.iq

In 3-(3-Methoxycarbonylphenyl)benzoic acid, one ring bears a -COOH substituent and a -C₆H₄(COOCH₃) substituent. The other ring bears a -COOCH₃ substituent and a -C₆H₄(COOH) substituent. For an incoming electrophile (E⁺):

On the ring with the carboxylic acid, the -COOH group directs incoming electrophiles to the positions meta to it (positions 5 and 1'). The large biphenyl (B1667301) substituent also directs meta.

On the ring with the methyl ester, the -COOCH₃ group directs incoming electrophiles to the positions meta to it (positions 5' and 1).

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and regioselectivity of these reactions are dictated by the substituents already present on the ring. In the case of 3-(3-Methoxycarbonylphenyl)benzoic acid, both the carboxylic acid and methoxycarbonyl groups are deactivating and meta-directing. numberanalytics.comyoutube.com This is due to their electron-withdrawing nature, which reduces the electron density of the aromatic rings, making them less susceptible to attack by electrophiles compared to benzene. libretexts.orgorganicchemistrytutor.com

The deactivating nature of these groups stems from both inductive and resonance effects that pull electron density away from the phenyl rings. Consequently, electrophilic substitution on 3-(3-Methoxycarbonylphenyl)benzoic acid requires harsher reaction conditions compared to unsubstituted biphenyl.

The directing effect of these substituents channels incoming electrophiles to the meta positions relative to their own positions on each ring. This is because the ortho and para positions are more deactivated due to resonance delocalization of the positive charge in the arenium ion intermediate, which places the positive charge adjacent to the electron-withdrawing group, a destabilizing interaction. numberanalytics.com Therefore, substitution is favored at the positions meta to the existing groups.

In 3-(3-Methoxycarbonylphenyl)benzoic acid, there are two phenyl rings, each with its own set of potential reaction sites. Ring A is substituted with the carboxylic acid group, and Ring B is substituted with the methoxycarbonyl group.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Ring | Substituent | Predicted Position of Electrophilic Attack |

| Ring A | -COOH | Positions 2', 4', 6' |

| Ring B | -COOCH3 | Positions 2, 4, 6 |

This table outlines the predicted positions for electrophilic attack on each ring of 3-(3-Methoxycarbonylphenyl)benzoic acid based on the meta-directing effect of the carboxyl and methoxycarbonyl groups.

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNA) involves the replacement of a leaving group on an aromatic ring by a nucleophile. Unlike electrophilic substitution, SNA reactions are facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, particularly when they are positioned ortho or para to a suitable leaving group (such as a halide). masterorganicchemistry.comwikipedia.org These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

The structure of 3-(3-Methoxycarbonylphenyl)benzoic acid, with its two electron-withdrawing substituents, makes its halogenated derivatives potential candidates for nucleophilic aromatic substitution. If a leaving group, such as a halogen, were introduced onto one of the aromatic rings, the -COOH and -COOCH3 groups could activate the ring towards nucleophilic attack.

For a hypothetical halogenated derivative, for instance, 2-halo-3'-(methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid, the methoxycarbonyl group on the adjacent ring would exert an electron-withdrawing inductive effect, and the carboxylic acid group on the same ring would also contribute to the activation. The most significant activation would occur if the leaving group is positioned ortho or para to one of the electron-withdrawing groups on the same ring. In the parent compound, the substituents are meta to each other, which provides less stabilization for the Meisenheimer complex compared to an ortho or para arrangement. masterorganicchemistry.com

Hypothetical Reactivity of Halogenated 3-(3-Methoxycarbonylphenyl)benzoic Acid Derivatives in SNAr:

| Position of Leaving Group (X) on Ring A | Activating/Deactivating Influence of -COOH on SNAr | Activating/Deactivating Influence of -COOCH3 on SNAr | Predicted Reactivity |

| 2' or 6' | Ortho/para to -COOH (Activating) | Inductive (Activating) | High |

| 4' | Para to -COOH (Activating) | Inductive (Activating) | High |

| 5' | Meta to -COOH (Less Activating) | Inductive (Activating) | Moderate |

This table presents a theoretical prediction of the reactivity of various hypothetical halogenated derivatives of 3-(3-Methoxycarbonylphenyl)benzoic acid in nucleophilic aromatic substitution reactions. The prediction is based on the known activating effects of electron-withdrawing groups at ortho and para positions.

Elucidation of Reaction Mechanisms through Kinetic and Computational Analyses

While specific kinetic and computational studies on 3-(3-Methoxycarbonylphenyl)benzoic acid are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a theoretical elucidation of its reaction mechanisms.

Kinetic Analysis:

Kinetic studies of related reactions provide insights into the reactivity of 3-(3-Methoxycarbonylphenyl)benzoic acid. For instance, the kinetics of esterification reactions of substituted benzoic acids are well-studied. The rate of esterification is influenced by both electronic and steric effects of the substituents. For 3-(3-Methoxycarbonylphenyl)benzoic acid, the presence of the 3'-methoxycarbonylphenyl group will have a specific electronic effect on the reactivity of the carboxylic acid, which can be quantified through Hammett plots by comparing its reaction rate constant to that of unsubstituted benzoic acid. libretexts.org

In electrophilic aromatic substitution reactions, kinetic studies would be expected to show a significantly slower reaction rate for 3-(3-Methoxycarbonylphenyl)benzoic acid compared to benzene or biphenyl, confirming the deactivating nature of the substituents. scribd.com

Computational Analyses:

Computational chemistry offers a powerful tool to investigate reaction mechanisms where experimental data is scarce. Density Functional Theory (DFT) calculations can be employed to model the electronic structure of 3-(3-Methoxycarbonylphenyl)benzoic acid and predict its reactivity.

Predicted Electron Density Distribution: Computational analysis would likely show that the electron density is lowest at the ortho and para positions relative to the -COOH and -COOCH3 groups, and comparatively higher at the meta positions. This would support the meta-directing nature of these substituents in electrophilic aromatic substitution. acs.org

Calculated Energy Barriers for Electrophilic Attack: Quantum chemical calculations can determine the activation energy barriers for electrophilic attack at different positions on the aromatic rings. It is predicted that the energy barriers for attack at the meta positions (2', 4', 6' on Ring A and 2, 4, 6 on Ring B) would be lower than those for attack at the ortho and para positions.

Simulated Data on Reaction Intermediates in SNAr: For a hypothetical nucleophilic aromatic substitution reaction on a halogenated derivative, computational modeling could be used to calculate the stability of the possible Meisenheimer complex intermediates. These calculations would likely confirm that intermediates with the negative charge delocalized onto the -COOH or -COOCH3 groups (resulting from ortho or para attack) are significantly more stable than those where such delocalization is not possible (meta attack). strath.ac.uk

V. Computational Chemistry and Theoretical Investigations of 3 3 Methoxycarbonylphenyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons as described by the Schrödinger equation. openaccessjournals.com These methods are used to determine optimized molecular geometries, relative energies of different conformations, and a wide range of electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. chemicalbook.com This approach is favored for its balance of accuracy and computational cost, making it suitable for studying relatively large organic molecules. chemicalbook.com For 3-(3-Methoxycarbonylphenyl)benzoic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional structure by minimizing the energy of the system. chemicalbook.comuni.lu

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate predictions of electronic properties. mdpi.com

For 3-(3-Methoxycarbonylphenyl)benzoic acid, ab initio calculations could be used to refine the understanding of its electronic distribution, dipole moment, and polarizability. mdpi.com These properties are essential for predicting how the molecule interacts with itself and its environment. For instance, in a study on a carboxylic acid derivative, both MP2 and DFT methods were used to calculate the dipole moment and linear polarizability to understand its electrical properties. mdpi.com Such calculations on p-methoxybenzoic acid have been used to determine its optimum geometric parameters and interpret its vibrational spectra. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to predict the movement of atoms in a system over time. rug.nl MD simulations model a molecule or group of molecules based on a force field—a set of parameters that approximate the potential energy of the system—to simulate how the structure evolves under specific conditions of temperature and pressure. aps.orgelsevier.com

For 3-(3-Methoxycarbonylphenyl)benzoic acid, MD simulations could reveal its conformational landscape by exploring the rotation around the biphenyl (B1667301) bond and the flexibility of its functional groups. rug.nl This is particularly important in solution, where the molecule's conformation can be influenced by solvent interactions. Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as the formation of hydrogen-bonded dimers between carboxylic acid groups, a common feature in benzoic acid derivatives. Studies on other substituted benzoic acids have used MD to investigate self-association in various solvents and the influence of additives on crystal morphology.

Prediction of Spectroscopic Properties through Computational Models

Computational models are extensively used to predict and interpret spectroscopic data, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis).

By performing vibrational frequency calculations using DFT, a theoretical IR spectrum for 3-(3-Methoxycarbonylphenyl)benzoic acid can be generated. These calculated frequencies can be compared with experimental data to assign specific vibrational modes, such as the characteristic C=O stretching of the carboxylic acid and ester groups, and the C-O stretching modes. For example, DFT calculations on 3-methoxy-2,4,5-trifluorobenzoic acid were used to simulate its IR and Raman spectra, with the results showing a strong correlation with experimental findings after applying appropriate scaling factors. chemicalbook.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach to aid in the interpretation of experimental ¹H and ¹³C NMR spectra.

Analysis of Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Fukui Functions)

Theoretical chemistry provides powerful concepts for predicting molecular reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding how a molecule interacts with other species. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For 3-(3-Methoxycarbonylphenyl)benzoic acid, the HOMO-LUMO energy gap is a crucial descriptor; a small gap suggests high chemical reactivity and low kinetic stability. The Fukui function is another important reactivity descriptor derived from DFT. It identifies the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack, providing a more detailed picture of local reactivity than FMO analysis alone. uni.lu These descriptors help predict the most likely sites for chemical reactions on the molecule. uni.lu

Theoretical Studies on Non-Linear Optical (NLO) Properties of Aromatic Systems

Aromatic systems with donor and acceptor groups can exhibit significant non-linear optical (NLO) properties, which are of interest for applications in photonics and telecommunications. Computational methods are essential for predicting these properties, which arise from the molecule's response to a strong electromagnetic field, such as that from a laser. aps.org

The key NLO properties, including the first and second hyperpolarizabilities (β and γ), can be calculated using quantum chemical methods like DFT and MP2. mdpi.com For a molecule like 3-(3-Methoxycarbonylphenyl)benzoic acid, its biphenyl structure provides a conjugated π-electron system that can be polarized by its electron-withdrawing carboxylic acid and methoxycarbonyl groups. Theoretical studies on similar aromatic carboxylic acids and other organic molecules have demonstrated that computational screening can identify promising candidates for NLO materials by calculating these hyperpolarizabilities. mdpi.comaps.org These calculations suggest that such materials may be considered for applications in NLO devices. mdpi.com

Vi. Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Intermediate in the Synthesis of Complex Organic Architectures

In the realm of organic synthesis, the construction of complex molecules often relies on a stepwise approach using versatile building blocks. libretexts.org 3-(3-Methoxycarbonylphenyl)benzoic acid serves as an exemplary key intermediate due to its distinct functional groups, which can be addressed with high selectivity. The carboxylic acid and the methyl ester exhibit different reactivities, enabling chemists to perform sequential modifications.

The carboxylic acid group can readily undergo reactions such as amidation or esterification under specific conditions, while the methyl ester remains intact. Conversely, the methyl ester can be selectively hydrolyzed to a carboxylic acid or reduced to an alcohol, leaving the original acid group available for other transformations. This differential reactivity is crucial for the controlled assembly of multi-component systems and intricate molecular frameworks. Compounds like 3-methoxybenzoic acid are recognized for their role as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, highlighting the utility of this functional group arrangement. chemixl.com The process for preparing various benzoic acid derivatives often involves versatile intermediates that allow for a wide range of potential uses in organic synthesis. google.com

Table 1: Functional Group Reactivity and Synthetic Potential

| Functional Group | Potential Reactions | Resulting Structures |

|---|---|---|

| Benzoic Acid | Amidation, Esterification, Acid Chloride Formation | Amides, Esters, Acyl Halides |

This strategic functionality makes the compound a valuable precursor for creating molecules with precisely defined structures, a fundamental requirement in drug discovery and the development of novel materials. libretexts.orgresearchgate.net

Utilization as a Building Block for Polymeric Materials and Frameworks

The structure of 3-(3-Methoxycarbonylphenyl)benzoic acid is well-suited for its use as a monomer in the synthesis of advanced polymeric materials. Following the hydrolysis of its methyl ester group to yield the corresponding dicarboxylic acid (biphenyl-3,3'-dicarboxylic acid), the molecule can participate in condensation polymerization reactions.

The two carboxylic acid groups can react with diols to form polyesters or with diamines to create polyamides. The rigid and linear nature of the biphenyl (B1667301) core is a desirable feature in polymer design, as it can impart the following properties to the resulting material:

High Thermal Stability: The aromatic backbone is resistant to thermal degradation.

Mechanical Strength: The rigidity of the monomer units contributes to a strong and robust polymer chain.

Specific Optical Properties: The conjugated π-system of the biphenyl unit can be exploited for applications in optical materials.

The synthesis of polymers from functionalized benzoic acid derivatives is a common strategy to achieve materials with tailored properties for specialized applications.

Table 2: Potential Polymer Synthesis Applications

| Polymer Type | Co-monomer | Key Polymer Feature |

|---|---|---|

| Polyester | Diol (e.g., Ethylene (B1197577) Glycol) | Thermal Stability, Mechanical Rigidity |

Precursor for Advanced Functional Materials Research

The unique electronic and structural characteristics of 3-(3-Methoxycarbonylphenyl)benzoic acid make it an attractive precursor for a variety of advanced functional materials.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Aromatic carboxylic acids are among the most common and effective ligands for MOF synthesis. nih.gov The compound 3-(3-Methoxycarbonylphenyl)benzoic acid, typically after hydrolysis of the ester to form biphenyl-3,3'-dicarboxylic acid, serves as a ditopic, V-shaped linker.

The geometry of this linker is crucial in dictating the topology and properties of the resulting MOF. The angle between the two carboxylate groups and the length of the biphenyl spacer determine the size and shape of the pores within the framework. MOFs constructed from such ligands are investigated for applications in:

Gas storage and separation

Catalysis

Drug delivery nih.gov

For instance, zinc-based MOFs synthesized with aromatic carboxylic acid ligands are noted for their exceptional thermal stability and biocompatibility. nih.gov Similarly, fluorinated MOFs have been synthesized using flexible dicarboxylate building blocks to create varied structural features. rsc.org The use of "MOF Ligands" as a materials science category underscores the importance of such building blocks. bldpharm.comambeed.com

Table 3: Features of 3-(3-Methoxycarbonylphenyl)benzoic acid as a MOF Ligand

| Feature | Description | Impact on MOF Properties |

|---|---|---|

| Structure | Ditopic, V-shaped biphenyl dicarboxylate | Defines framework topology and pore geometry |

| Rigidity | Stiff aromatic backbone | Leads to robust and permanently porous structures |

| Functionality | Two carboxylate groups for metal coordination | Enables formation of extended 2D or 3D networks |

Covalent Organic Frameworks (COFs) are porous, crystalline polymers formed from organic monomers linked by strong covalent bonds. google.com The synthesis of COFs relies on reversible reactions that allow for the formation of ordered, crystalline structures. While 3-(3-Methoxycarbonylphenyl)benzoic acid cannot directly form a COF, it is an ideal starting material for the synthesis of suitable COF monomers.

Through established chemical transformations, the carboxylic acid and ester groups can be converted into other functionalities, such as aldehydes, amines, or boronic acids, which are commonly used in COF synthesis. For example, benzoic acid derivatives can act as catalysts or be integrated into the framework itself. digitellinc.comgoogle.com A green solid-phase synthesis method for COFs uses benzoic acid as a catalyst to react with monomers. google.com Furthermore, the rational design of COF structures can be fine-tuned by altering the monomer components. rsc.org

Table 4: Potential Modifications for COF Monomer Synthesis

| Target Functionality | Necessary Reagents/Reactions | Resulting COF Linkage |

|---|---|---|

| Dialdehyde | Reduction of both groups to alcohols, followed by oxidation | Imine, Vinylene |

| Diamine | Curtius or Hofmann rearrangement from diacid | Imide, Amide |

This adaptability allows the rigid biphenyl scaffold of 3-(3-Methoxycarbonylphenyl)benzoic acid to be incorporated into a wide variety of highly stable and porous COFs for diverse applications.

Rational Design and Synthesis of Benzoic Acid Derivatives with Tailored Molecular Features

The rational design of molecules with specific functions is a cornerstone of modern medicinal chemistry and materials science. nih.govresearchgate.net 3-(3-Methoxycarbonylphenyl)benzoic acid is a versatile scaffold for the synthesis of new benzoic acid derivatives with tailored molecular features. preprints.org By selectively modifying the functional groups or the aromatic rings, researchers can fine-tune the steric, electronic, and solubility properties of the molecule.

For example, the synthesis of novel ester or hybrid derivatives of hydroxybenzoic acid has been explored to generate potent chemotherapeutic agents. rasayanjournal.co.in This approach of building upon a core structure is common in drug discovery. nih.govresearchgate.netsci-hub.se The ability to create a library of related compounds from a single, versatile intermediate is highly efficient. Modifications can be designed to enhance a molecule's ability to interact with a biological target or to self-assemble into a supramolecular structure.

Table 5: Examples of Tailored Modifications and Their Potential Applications

| Modification Site | Type of Modification | Potential Outcome/Application |

|---|---|---|

| Carboxylic Acid | Conversion to substituted amides | Altering biological activity, creating hydrogen-bonding motifs |

| Methyl Ester | Conversion to long-chain esters | Increasing lipophilicity, modifying liquid crystal properties |

| Phenyl Rings | Introduction of substituents (e.g., -F, -CF3, -NO2) | Tuning electronic properties, blocking metabolic sites |

This strategic derivatization allows for the creation of new chemical entities with optimized properties for a wide range of scientific and technological applications. researchgate.netsemanticscholar.org

Vii. Advanced Analytical Methodologies for 3 3 Methoxycarbonylphenyl Benzoic Acid in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile or thermally sensitive compounds like 3-(3-Methoxycarbonylphenyl)benzoic acid. Its high resolution and sensitivity make it ideal for determining the purity of synthesized batches and quantifying the compound in various research samples. ekb.egupb.ro Reversed-phase HPLC (RP-HPLC) is the most common mode used for benzoic acid and its derivatives, employing a nonpolar stationary phase and a polar mobile phase. ekb.eg

A typical HPLC method for a benzoic acid derivative involves direct injection of the sample after filtration. upb.ro The separation is achieved on a C18 column with a mobile phase often consisting of an aqueous buffer (like acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as methanol (B129727) or acetonitrile. ekb.egust.edu Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light. ust.edu

When analyzing 3-(3-Methoxycarbonylphenyl)benzoic acid within complex matrices, such as reaction mixtures or biological fluids, method development is critical to ensure specificity and accuracy. The goal is to separate the target analyte from impurities, starting materials, and other matrix components. ekb.eg

Method development often begins with selecting an appropriate column and mobile phase. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is frequently employed to achieve efficient separation of compounds with varying polarities. ekb.eg Key parameters that are optimized during development include the mobile phase composition, pH, flow rate, and column temperature. Validation of the developed method is performed according to established guidelines, assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ekb.egust.edu For instance, a study on a related compound demonstrated a linear range of 20-180 mg/L with a correlation coefficient (r²) of 0.99973. upb.ro

Table 1: Illustrative RP-HPLC Gradient Method for a Benzoic Acid Derivative

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm particle size ekb.eg |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile lcms.cz |

| Flow Rate | 1.0 mL/min ust.edu |

| Detection | UV at 233 nm ust.edu |

| Column Temperature | 40 °C lcms.cz |

| Injection Volume | 10 µL lcms.cz |

| Gradient Program | Time (min) |

| 0.0 | |

| 15.0 | |

| 16.0 | |

| 19.0 | |

| 20.0 |

While 3-(3-Methoxycarbonylphenyl)benzoic acid itself is not chiral, derivatives synthesized from it could be. If a chiral center is introduced during subsequent reactions, the separation of the resulting enantiomers becomes crucial. Chiral HPLC is the most effective method for this purpose. nih.gov This is typically achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. nih.govsigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral pharmaceuticals and their precursors. nih.gov The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) significantly influences the separation efficiency. nih.govsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov Direct analysis of 3-(3-Methoxycarbonylphenyl)benzoic acid by GC-MS is challenging due to its low volatility and the presence of a polar carboxylic acid group. Therefore, derivatization is required to convert the analyte into a more volatile and thermally stable form. researchgate.net

A common derivatization technique is silylation, where active hydrogens (like the one in the carboxylic acid group) are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov The resulting TMS ester is significantly more volatile and exhibits better chromatographic behavior. Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass fragmentation patterns that are used for identification by comparing them to spectral libraries. walshmedicalmedia.com GC-MS offers high sensitivity and specificity, making it excellent for identifying trace-level impurities or metabolites. restek.com

Capillary Electrophoresis in Separation Science Research

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is a valuable alternative or complementary method to HPLC for the analysis of charged species like benzoic acids. csus.edu The technique requires minimal sample volume and can offer very high separation efficiencies. nih.gov

In a typical CE method for analyzing benzoic acids, a fused silica (B1680970) capillary is used with a background electrolyte (BGE), often a buffer solution like borate (B1201080) at a basic pH, to ensure the carboxylic acid group is deprotonated and negatively charged. d-nb.info Under these conditions, analytes migrate at different velocities toward the anode, achieving separation. The migration order can be manipulated by changing the pH of the BGE. mdpi.com Coupling CE to a UV detector or a mass spectrometer (CE-MS) allows for quantification and identification. d-nb.infomdpi.com

Hyphenated Techniques for Enhanced Characterization (e.g., LC-MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a higher degree of confidence in compound identification and characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. For 3-(3-Methoxycarbonylphenyl)benzoic acid, RP-HPLC can be coupled to a mass spectrometer via an electrospray ionization (ESI) source. ESI allows the non-volatile analyte to be ionized directly from the liquid phase into the gas phase for MS analysis. ca.gov This technique is particularly useful for analyzing complex mixtures, as it can distinguish between compounds with similar retention times but different mass-to-charge ratios. lcms.cz

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to standard GC-MS. restek.com After derivatization, the analyte is separated by GC and ionized. A specific precursor ion is selected in the first mass analyzer, fragmented, and then one or more specific product ions are monitored in the second mass analyzer. mdpi.com This multiple reaction monitoring (MRM) mode significantly reduces background noise and matrix interference, allowing for very low detection limits, which is essential when analyzing trace impurities or metabolites in complex samples. restek.commdpi.com For example, GC-MS/MS has been effectively used for the analysis of contaminants like 3-monochloropropane diol (3-MCPD) esters in refined oils after derivatization. restek.com

Ix. Future Research Directions and Emerging Paradigms for 3 3 Methoxycarbonylphenyl Benzoic Acid

Exploration of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of processes that are not only efficient but also environmentally benign. For 3-(3-Methoxycarbonylphenyl)benzoic acid and its derivatives, research is moving beyond traditional cross-coupling methods, which often rely on harsh conditions and expensive catalysts.

A significant area of exploration is the use of abundant and non-toxic feedstocks. One innovative approach involves the hydroxycarbonylation of aryl halides using carbon monoxide (CO) generated in situ from the electrochemical reduction of carbon dioxide (CO₂). researchgate.net This method avoids the handling of toxic CO gas and utilizes sustainable inputs like CO₂ and water. researchgate.net Research has demonstrated the successful synthesis of various benzoic acid derivatives using palladium catalysts supported on metal-organic frameworks (MOFs), which can be recycled and reused multiple times while maintaining high activity. researchgate.net

Another green chemistry paradigm is the biosynthesis of aromatic compounds. While direct microbial synthesis of 3-(3-Methoxycarbonylphenyl)benzoic acid has not been reported, related aminobenzoic acids are produced in microorganisms via the shikimate pathway. mdpi.com Future research could explore engineering microbial strains to produce precursors of biphenyl (B1667301) carboxylic acids, thereby replacing petroleum-based starting materials with renewable resources like glucose. mdpi.com Such biosynthetic methods represent a long-term goal for the sustainable production of complex aromatic chemicals. mdpi.com

Table 1: Comparison of Synthetic Paradigms for Benzoic Acid Derivatives

| Feature | Traditional Synthesis (e.g., Suzuki Coupling) | Emerging Sustainable Routes (e.g., CO₂ Electroreduction) |

| Starting Materials | Boronic acids, aryl halides | Aryl halides, Carbon Dioxide (CO₂) |

| Key Reagents | Palladium/ligand complexes, strong bases | Surface-modified electrodes, MOF-supported catalysts |

| Sustainability | Often relies on petroleum-derived precursors and generates significant waste. | Utilizes a greenhouse gas as a C1 source, potential for high atom economy. researchgate.net |

| Safety | May involve flammable solvents and toxic reagents. | Avoids direct handling of hazardous CO gas. researchgate.net |

| Future Outlook | Optimization for higher yields and lower catalyst loading. | Integration with renewable energy sources for electrochemical steps. |

Integration into High-Throughput Screening Platforms for Material Discovery

High-throughput screening (HTS) has revolutionized the discovery of new materials by enabling the rapid testing of thousands of compounds in parallel. nih.govchemcopilot.com The unique bifunctional nature of 3-(3-Methoxycarbonylphenyl)benzoic acid makes it an ideal candidate for inclusion in chemical libraries used for HTS. Its two distinct functional groups allow for the creation of a diverse array of derivatives, expanding the chemical space available for discovery.

In materials science, HTS is used to identify materials with optimal properties for specific applications, such as polymers for drug delivery or catalysts for industrial processes. nih.govewadirect.com By incorporating 3-(3-Methoxycarbonylphenyl)benzoic acid into polymer backbones or as a pendant group, researchers can systematically vary properties like solubility, thermal stability, and surface adhesion. These libraries of novel polymers can then be screened to find candidates for advanced coatings, membranes, or biocompatible materials. nih.gov

Virtual high-throughput screening, which uses computational models to predict the properties of molecules, is another powerful tool. ewadirect.com By creating a virtual library of derivatives of 3-(3-Methoxycarbonylphenyl)benzoic acid, researchers can rapidly identify promising candidates for synthesis and experimental testing, significantly accelerating the discovery timeline and reducing costs. ewadirect.com

Advanced Theoretical Modeling of Complex Reaction Pathways and Intermolecular Interactions

Computational chemistry provides invaluable insights into molecular behavior that are often difficult to obtain through experiments alone. For 3-(3-Methoxycarbonylphenyl)benzoic acid, advanced theoretical modeling can elucidate complex reaction mechanisms and predict how it interacts with other molecules.

Density Functional Theory (DFT) is a powerful method for modeling the electronic structure of molecules. researchgate.net DFT calculations can be used to predict the kinetics and thermodynamics of reactions involving the carboxylic acid or ester groups, such as esterification or amidation. researchgate.netdnu.dp.ua For example, modeling the esterification of benzoic acid with an alcohol can determine the activation energies for both the forward and reverse reactions, helping to optimize reaction conditions for maximum yield. dnu.dp.ua

Furthermore, theoretical models can predict the nature and strength of intermolecular interactions. The carboxylic acid group of 3-(3-Methoxycarbonylphenyl)benzoic acid is a strong hydrogen bond donor and acceptor, leading to the formation of predictable supramolecular structures, such as the classic acid-acid dimer. researchgate.net Modeling these interactions is crucial for understanding how the molecule self-assembles in the solid state or in solution, which is fundamental to its application in crystal engineering and supramolecular chemistry.

Table 2: Applications of Theoretical Modeling for 3-(3-Methoxycarbonylphenyl)benzoic Acid

| Modeling Technique | Application | Insights Gained |

| Density Functional Theory (DFT) | Reaction Pathway Analysis | Calculation of transition state energies, reaction kinetics, and thermodynamic stability of intermediates and products. researchgate.net |

| Molecular Dynamics (MD) | Supramolecular Assembly | Simulation of how molecules aggregate in solution or form crystalline structures over time. |

| GIAO/SCF NMR Calculations | Structural Elucidation | Prediction of ¹H and ¹³C NMR chemical shifts to aid in the characterization of new derivatives. researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Intermolecular Interactions | Analysis of hydrogen bonds and other non-covalent interactions that govern molecular recognition and self-assembly. |

Potential for Functionalization in Nanoscience and Supramolecular Chemistry Applications

The distinct functionalities of 3-(3-Methoxycarbonylphenyl)benzoic acid make it a highly attractive building block for creating well-defined nanostructures and complex supramolecular assemblies.

In nanoscience, the carboxylic acid group can act as an anchor to bind the molecule to metal or metal oxide surfaces, forming self-assembled monolayers (SAMs). Benzoic acid and its derivatives have been investigated as inhibitors for atomic layer deposition (ALD), a technique used to create ultrathin films. mdpi.com By forming a tightly packed monolayer on a surface, these molecules can block the deposition of other materials in specific areas, enabling the creation of nanoscale patterns. mdpi.com The biphenyl structure of 3-(3-Methoxycarbonylphenyl)benzoic acid could provide enhanced thermal stability and packing efficiency in such applications.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, ordered structures from smaller molecular components. The carboxylic acid group readily forms robust hydrogen-bonded dimers, a reliable motif for building larger networks. researchgate.net The ester group can be further modified, allowing for the attachment of other functional units without disrupting the primary hydrogen-bonding interaction. This "plug-and-play" approach could be used to design complex architectures like liquid crystals, porous organic frameworks, or molecular capsules for guest encapsulation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Methoxycarbonylphenyl)benzoic acid, and what reaction conditions are optimal?

- Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysis. For example, a protocol similar to the synthesis of 3-phenylbenzoic acid involves reacting 3-iodobenzoic acid with a boronic ester derivative under basic conditions (e.g., NaOH) with PdCl₂ as the catalyst . Optimal conditions include temperatures of 80–100°C and inert atmospheres to prevent catalyst deactivation. Post-reaction purification via recrystallization or column chromatography ensures high yields. Alternative routes may involve esterification of precursor carboxylic acids under methanolic HCl .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Answer :

- NMR spectroscopy : H and C NMR identify functional groups (e.g., methoxycarbonyl and benzoic acid protons) and confirm regiochemistry .

- X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding patterns in the solid state .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 271.1) and fragmentation pathways .

Q. How should researchers handle and dispose of this compound safely in laboratory settings?

- Answer :

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the methoxycarbonyl group.

- Waste disposal : Segregate acidic waste and neutralize with bicarbonate before transferring to licensed hazardous waste facilities .

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to dust or vapors.

Advanced Research Questions

Q. How can retrosynthetic analysis be applied to design novel derivatives of 3-(3-Methoxycarbonylphenyl)benzoic acid?

- Answer : Retrosynthesis begins by disconnecting the biphenyl core into 3-iodobenzoic acid and 3-methoxycarbonylphenylboronic acid . Advanced strategies may introduce substituents via:

- Electrophilic aromatic substitution : Install halogens or nitro groups for subsequent functionalization.

- Transition-metal catalysis : Use Buchwald-Hartwig amination to add amino groups . Computational tools (e.g., DFT) predict steric and electronic effects of modifications .

Q. What strategies resolve contradictions in reported catalytic efficiencies for its synthesis?

- Answer : Discrepancies in Pd catalyst performance (e.g., PdCl₂ vs. Pd(PPh₃)₄) arise from ligand stability and solvent polarity. Systematic studies should:

- Compare turnover numbers (TONs) in polar aprotic (DMF) vs. nonpolar (toluene) solvents.

- Optimize base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to balance reaction rate and side-product formation .

- Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps.

Q. What computational approaches predict the compound's interactions in biological systems?

- Answer :

- Molecular docking : Simulate binding to enzyme active sites (e.g., cyclooxygenase-2) using AutoDock Vina. The methoxycarbonyl group may hydrogen-bond with Arg120 .

- MD simulations : Assess stability in lipid bilayers to evaluate membrane permeability (log P ~2.5 predicted via ChemAxon) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with antibacterial IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings